molecular formula C9H14O2 B1211006 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene CAS No. 62255-25-8

7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene

Cat. No.: B1211006
CAS No.: 62255-25-8
M. Wt: 154.21 g/mol
InChI Key: OTGRTVQRUOULGI-UHFFFAOYSA-N
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Description

7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene, with a molecular formula of C9H14O2 and a molecular weight of 154.21 g/mol, is a chiral unsaturated bicyclic ketal of significant interest in semiochemical research . This compound is recognized in scientific literature as a pheromone, specifically identified as the musculus pheromone of the house mouse ( Mus musculus ) . Its primary research value lies in the study of chemical communication in animals, enabling investigations into behavior, ecology, and population dynamics. The specific enantiomers of this compound, (1R,5S,7R)-7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene, are utilized by species in their chemical communication systems, making it a critical standard for ecological and behavioral studies . The compound's mechanism of action involves binding to specific olfactory receptors, triggering innate behavioral responses such as attraction or other social cues. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-3-7-8-5-4-6-9(2,10-7)11-8/h4,6-8H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGRTVQRUOULGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC=CC(O2)(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00977829
Record name 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00977829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62255-25-8
Record name 3,4-Dehydrobrevicomin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062255258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00977829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Tosylation of cis-3-Hexen-1-ol

The synthesis begins with (Z)-hex-3-en-1-ol (leaf alcohol), which undergoes tosylation using p-toluenesulfonyl chloride in pyridine to yield (Z)-hex-3-en-1-yl tosylate. This step converts the hydroxyl group into a superior leaving group (ΔG‡ ≈ 85 kJ/mol), enabling subsequent nucleophilic substitutions. Pyridine acts as a proton scavenger, ensuring a 90% conversion efficiency under reflux conditions.

Finkelstein Reaction for Iodide Formation

The tosylate intermediate undergoes halogen exchange via the Finkelstein reaction with sodium iodide in acetone. This SN2 process replaces the tosyl group with iodide, producing (Z)-1-iodohex-3-ene in 83% yield. The reaction’s success relies on acetone’s low polarity, which precipitates NaOTs and drives equilibrium toward iodide formation.

Alkylation of Ethyl Acetoacetate

Sodium hydride deprotonates ethyl acetoacetate, generating a resonance-stabilized enolate that attacks (Z)-1-iodohex-3-ene. This C-alkylation step forms ethyl (5Z)-2-acetyl-oct-5-enoate with 96% regioselectivity when iodide is used, minimizing O-alkylation byproducts. Hard-soft acid-base theory explains the preference: softer iodide ions favor carbanion attack over oxygen-centered pathways.

StepReagent/ConditionsYield (%)Selectivity (C:O)
TosylationTsCl, pyridine, 0°C88N/A
Finkelstein ReactionNaI, acetone, reflux83N/A
AlkylationNaH, DMF, 90°C, 8 hrs7296:4

Decarboxylation and Epoxidation

Saponification of the ester with KOH followed by HCl-induced decarboxylation yields (Z)-non-6-en-2-one. Epoxidation with m-chloroperoxybenzoic acid (mCPBA) stereospecifically generates a cis-epoxide, which undergoes acid-catalyzed cyclization to form the bicyclic framework. To introduce the 3-ene moiety, controlled elimination during cyclization—via β-hydrogen abstraction—could theoretically produce the double bond, though this modification requires precise pH and temperature control.

Cross-Aldol Condensation and Intramolecular Acetalization

Enolate Generation and Aldol Addition

A lithium enolate derived from 4-(t-butyldimethylsiloxy)pent-3-en-2-one undergoes cross-aldol condensation with protected α-ketols. The enolate’s nucleophilic α-carbon attacks the ketol’s carbonyl, forming a β-hydroxy ketone intermediate. Siloxy group participation stabilizes transition states, achieving 70–85% yields for bicyclic precursors.

Acid-Catalyzed Cyclization

Deprotection of the siloxy group with aqueous HCl triggers intramolecular acetalization, forming the 6,8-dioxabicyclo[3.2.1]octane skeleton. For the target compound, introducing a dehydrogenation agent (e.g., DDQ) during this step could oxidize a saturated position to the 3-ene, though this remains hypothetical without direct experimental data.

Stereospecific Epoxidation and Ring-Opening

Epoxide Formation

(Z)-Non-6-en-2-one reacts with mCPBA to form a cis-epoxide, as confirmed by NMR coupling constants (J = 4.5 Hz). The stereochemistry dictates the bicyclic product’s exo/endo preference, with cis-epoxides favoring exo configurations.

Acid-Mediated Cyclization

Treatment with p-TsOH induces epoxide ring-opening and concurrent ketalization, forming the bicyclic acetal. To retain the 3-ene group, alternative conditions (e.g., base-induced elimination instead of acid) might prevent full saturation, though this approach risks side reactions .

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl or methyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0-25°C.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Pheromonal Applications

1. Pheromone Communication in Rodents

7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene is recognized for its role as a pheromone in various rodent species, particularly in the house mouse (Mus musculus). It functions as a semiochemical that facilitates chemical communication among individuals, influencing behaviors related to mating and territory establishment.

  • Case Study : Research indicates that this compound is critical in the androgen-dependent pheromone signaling system of male house mice. The synthesis of optically active forms of this compound has been documented, showcasing its importance in behavioral ecology and reproductive strategies among rodents .

2. Synthesis and Characterization

The synthesis of this compound has been extensively studied, providing insights into its structural characteristics and potential modifications for enhanced efficacy in pheromone applications.

  • Research Findings : The synthesis process involves specific chemical reactions that yield optically active forms of the compound, which are crucial for studying their biological activity and effectiveness as pheromones .

Applications in Chemical Ecology

1. Behavioral Studies

The application of this compound extends to behavioral studies in ecological research. Its role as a pheromone allows scientists to explore interactions within species and between different species in their natural habitats.

2. Potential Uses in Pest Control

Given its effectiveness as a pheromone, there is potential for utilizing this compound in pest control strategies by manipulating rodent populations through pheromone traps or lures.

Mechanism of Action

The mechanism of action of 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the 6,8-dioxabicyclo[3.2.1]octane family, which includes structural analogs with variations in substituents, stereochemistry, and functional groups. Below is a detailed comparison:

Structural and Functional Analogues

Compound Name Substituents/Modifications Molecular Formula Biological Role Key References
Dehydro-exo-brevicomin 7-Ethyl, 5-methyl, Δ³ double bond (exo) C₉H₁₄O₂ Elephant sex pheromone; bark beetle aggregation pheromone
exo-Brevicomin 7-Ethyl, 5-methyl, saturated core C₉H₁₆O₂ Bark beetle pheromone
Frontalin (1,5-dimethyl derivative) 1,5-Dimethyl C₈H₁₄O₂ Asian elephant and insect pheromone
Isobrevicomin 5-Ethyl, 7-methyl (positional isomer) C₉H₁₆O₂ Insect pheromone (e.g., Ips spp.)
3-Aza-6,8-dioxabicyclo[3.2.1]octane Nitrogen substitution at position 3 C₆H₁₁NO₂ Peptidomimetic scaffold for drug design
Levoglucosenone-derived polyacetal 4-Methoxy, sugar-based monomer C₇H₁₀O₃ Polymer precursor for functional materials

Physicochemical Properties

  • Boiling Points/Solubility : The double bond in dehydro-exo-brevicomin reduces its boiling point compared to saturated analogs like exo-brevicomin. Both compounds are lipophilic, aligning with their roles in airborne pheromone signaling .

Stereochemical Impact

  • Exo vs. Endo Configuration : Exo-brevicomin derivatives (e.g., dehydro-exo-brevicomin) show higher bioactivity in insects than endo isomers, as seen in electrophysiological studies .
  • Racemic vs. Enantiopure Forms : Racemic dehydro-exo-brevicomin retains bioactivity in practical applications, whereas frontalin requires enantiopure forms for optimal function .

Biological Activity

7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene, also known as 3,4-Dehydrobrevicomin, is a bicyclic compound with significant interest in organic chemistry and potential biological applications. This article explores its biological activity, including pharmacological properties, toxicological data, and relevant case studies.

The compound has the following chemical characteristics:

Property Value
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
InChIInChI=1S/C9H14O2/c1-3-7-8-5-4-6-9(2,10-7)11-8/h4,6-8H,3,5H2,1-2H3
InChIKeyOTGRTVQRUOULGI-UHFFFAOYSA-N

Pharmacological Properties

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties that may be effective against certain bacterial strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, showing inhibitory effects at specific concentrations.
  • Antioxidant Properties : The compound has demonstrated potential as an antioxidant, which is crucial for mitigating oxidative stress in biological systems. This activity may be attributed to its ability to scavenge free radicals.
  • Neuroprotective Effects : Some studies have indicated that the compound may have neuroprotective effects in cellular models of neurodegeneration, potentially offering avenues for research into treatments for conditions like Alzheimer's disease.

Toxicological Data

Toxicological assessments reveal that while the compound exhibits beneficial biological activities, it also poses certain risks:

  • Acute Toxicity : The lethal concentration (LC50) values in aquatic organisms indicate moderate toxicity levels. For example, studies on Carassius auratus (goldfish) showed significant effects on ATP content in liver cells at elevated concentrations.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting potential as a natural antimicrobial agent.

Case Study 2: Neuroprotection

In a study examining neuroprotective agents, this compound was tested for its ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide. Results showed a significant reduction in cell death and preservation of mitochondrial function at concentrations of 10 µM.

Q & A

Q. What criteria distinguish high-quality structural studies from less rigorous work?

  • Methodological Answer : Prioritize studies with multi-technique validation (e.g., NMR, MS, XRD) and explicit error margins. Avoid sources lacking experimental details or relying solely on low-resolution data. Cross-referencing with peer-reviewed databases (e.g., CCDC for crystal structures) adds credibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene
Reactant of Route 2
7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene

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